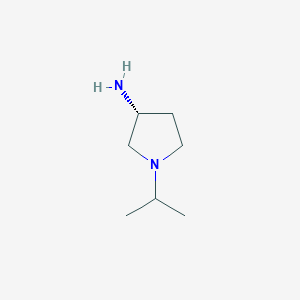

(3R)-1-Isopropylpyrrolidin-3-amine

Description

Significance of Pyrrolidine (B122466) Derivatives in Advanced Chemical Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in a vast array of biologically active molecules and natural products. frontiersin.orgnih.gov Its prevalence in pharmaceuticals highlights its importance as a versatile component in drug design. frontiersin.orgresearchgate.net Pyrrolidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.orgnih.gov The non-planar, three-dimensional structure of the pyrrolidine ring allows for the exploration of chemical space in ways that flat, aromatic rings cannot, a feature that is increasingly valued in the development of novel therapeutics. nih.gov The ability to introduce various substituents onto the pyrrolidine core provides a powerful tool for fine-tuning the biological activity and physicochemical properties of molecules. nih.gov

Role of Chirality in Small Molecule Chemistry and Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. lifechemicals.comyoutube.com In biological systems, molecules such as amino acids, sugars, and nucleic acids are chiral, and their interactions are highly specific. youtube.comacs.org This inherent chirality in biological targets, like enzymes and receptors, means that the different enantiomers (mirror-image isomers) of a chiral drug can have vastly different pharmacological effects. nih.govresearchgate.net One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects. youtube.comnih.gov Therefore, the ability to synthesize and utilize single enantiomers of chiral compounds is of paramount importance in modern drug discovery and development. nih.gov The "(3R)" designation in (3R)-1-Isopropylpyrrolidin-3-amine specifies a particular three-dimensional arrangement of atoms around its chiral center, making it a stereochemically defined building block for creating enantiomerically pure molecules.

Current Research Trajectories and Open Questions for this compound

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential research avenues. A key area of investigation would be its application as a chiral building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, a related compound, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, has been identified as a crucial intermediate in the preparation of the antibiotic premafloxacin. nih.gov This highlights the potential of 3-aminopyrrolidine (B1265635) derivatives in the development of new anti-infective agents.

Future research will likely focus on developing efficient and stereoselective synthetic routes to this compound and its derivatives. Exploring its utility as a ligand in asymmetric catalysis is another promising direction, given the prevalence of chiral amines in this field. Furthermore, computational studies could be employed to predict the binding of molecules derived from this scaffold to various biological targets, thereby guiding synthetic efforts towards promising therapeutic areas. Open questions remain regarding the full spectrum of its biological activities and its potential applications in materials science.

Contextualization within Amine Chemistry and Heterocyclic Scaffolds

Amines are organic derivatives of ammonia and are characterized by the presence of a nitrogen atom with a lone pair of electrons, which makes them both basic and nucleophilic. uomustansiriyah.edu.iq This reactivity is central to their role in a vast number of chemical reactions. lamission.edu this compound contains both a secondary amine within the pyrrolidine ring and a primary amine substituent, offering multiple sites for chemical modification.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. lamission.edu Nitrogen-containing heterocycles, such as pyrrolidine, are particularly significant due to their widespread presence in natural products and pharmaceuticals. libretexts.org The combination of the amine functional group and the heterocyclic pyrrolidine scaffold in this compound makes it a versatile and valuable tool for the construction of diverse and complex molecular architectures. mdpi.comthieme-connect.com

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-propan-2-ylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6(2)9-4-3-7(8)5-9/h6-7H,3-5,8H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMMPPWYYXRLJX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680181 | |

| Record name | (3R)-1-(Propan-2-yl)pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935534-43-3 | |

| Record name | (3R)-1-(Propan-2-yl)pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereoselective Pathways for 3r 1 Isopropylpyrrolidin 3 Amine

Retrosynthetic Analysis for Chiral Pyrrolidine (B122466) Derivatives

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. slideshare.net For a chiral pyrrolidine like (3R)-1-Isopropylpyrrolidin-3-amine, the primary disconnections involve breaking the C-N and C-C bonds of the heterocyclic ring.

Key retrosynthetic disconnections for the this compound scaffold can be envisioned as follows:

C-N Bond Disconnection: Disconnecting the N-isopropyl bond leads to (R)-pyrrolidin-3-amine and an isopropyl source (e.g., acetone (B3395972) via reductive amination or isopropyl halide). A further C-N disconnection within the ring transforms the structure into an acyclic precursor, typically a 1,4-difunctionalized alkane. For instance, a 1,4-dihaloalkane with a chiral amine at the C3 position is a plausible precursor.

C-C Bond Disconnection: Breaking a C-C bond of the pyrrolidine ring, often adjacent to the nitrogen, suggests strategies like intramolecular cyclization. A common approach involves the cyclization of a γ-amino carbonyl compound or a related derivative. The chirality can be introduced before or during the cyclization step.

Functional Group Interconversion (FGI): The 3-amino group can be retrosynthetically derived from other functional groups, such as an azide, a nitro group, or a hydroxyl group (via Mitsunobu reaction followed by reduction or reductive amination). This increases the flexibility of potential starting materials. For example, a chiral γ-amino alcohol could be a key intermediate, with the alcohol later converted to the amine.

These disconnections form the basis for the various forward-synthetic strategies discussed below, each aiming to control the stereochemistry at the C3 position.

Asymmetric Synthesis Strategies for Enantiopure this compound

Achieving the synthesis of an enantiopure compound requires a strategy that can selectively form one enantiomer over the other. This is accomplished through several powerful methods in modern asymmetric synthesis.

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of this compound, a chiral auxiliary can be used to control the formation of the C3 stereocenter.

One of the most versatile auxiliaries for the asymmetric synthesis of amines is tert-butanesulfinamide, developed by the Ellman lab. yale.edu The addition of a Grignard reagent to a tert-butanesulfinyl imine proceeds with high diastereoselectivity. wikipedia.org A plausible route could involve the reaction of a suitable γ-functionalized imine with a nucleophile, directed by the chiral sulfinamide group.

Another widely used class of auxiliaries includes those derived from pseudoephedrine or the related pseudoephenamine. nih.gov These can be converted into amides, and the subsequent enolate can react with electrophiles in a highly diastereoselective manner, guided by the chiral scaffold. wikipedia.orgnih.gov

Table 1: Representative Chiral Auxiliary-Mediated Alkylation

| Step | Reactant 1 | Reactant 2 | Reagents | Product | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pseudoephenamine | α,β-Unsaturated Carboxylic Acid | Acyl Chloride Formation | Chiral α,β-Unsaturated Amide | N/A | nih.gov |

| 2 | Chiral α,β-Unsaturated Amide | Organocuprate | LiBr, CuBr·SMe₂ | Conjugate Addition Product | >98:2 | nih.gov |

| 3 | Conjugate Addition Product | Alkyl Halide | LiHMDS, THF | α,α-Disubstituted Amide | >95:5 | nih.gov |

This table illustrates a general strategy for creating chiral centers using a pseudoephenamine auxiliary. The resulting carboxylic acid could be further converted to the target amine.

Asymmetric catalysis is a powerful method where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. nih.govdntb.gov.ua Proline and its derivatives are highly effective catalysts for forming chiral pyrrolidine rings. nih.gov A common strategy is the organocatalytic aza-Michael addition, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound. nih.gov

For instance, the intramolecular aza-Michael cyclization of an appropriately substituted aminocinnamate ester, catalyzed by a chiral phosphoric acid, can produce a pyrrolidine ring with high enantioselectivity. whiterose.ac.uk This "clip-cycle" strategy involves first attaching the amine substrate to an activating group (the 'clip') and then performing the enantioselective cyclization ('cycle'). whiterose.ac.ukresearchgate.net

Transition metal complexes featuring chiral ligands are widely used for asymmetric catalysis. nih.gov Rhodium, iridium, and palladium catalysts are particularly effective in a range of reactions, including hydrogenations, cyclizations, and cross-coupling reactions. nih.govorganic-chemistry.orgnih.gov

A key approach to chiral pyrrolidines is the asymmetric hydrogenation of a pyrroline (B1223166) precursor. An N-protected 3-amino-1H-pyrrole could be hydrogenated using a chiral rhodium or iridium catalyst, such as those with ligands like SEGPHOS or BOX, to yield the desired (R)-pyrrolidine derivative with high enantiomeric excess (ee). organic-chemistry.org Another powerful method is the rhodium-catalyzed asymmetric arylation, which can be used to construct chiral isoindolinones and could be adapted for pyrrolidine systems. nih.govelsevierpure.com

Table 2: Example of Metal-Catalyzed Asymmetric Synthesis

| Reaction Type | Substrate | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Cyclic Enamine | [Ir(COD)Cl]₂ / Chiral Bicyclo[3.3.0]diene-phosphine | Chiral Tertiary Amine | Up to 98% | organic-chemistry.org |

| Asymmetric Cross-Coupling | Racemic Allylic Chloride | [Rh(cod)Cl]₂ / (R)-SEGPHOS | Chiral Arylated Nortropane | Up to 92% | nih.gov |

This table provides examples of relevant metal-catalyzed reactions that produce chiral nitrogen heterocycles with high enantioselectivity.

The chiral pool approach utilizes readily available, enantiopure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials. mdpi.com This strategy leverages the existing stereocenters of the natural product to build the target molecule.

For the synthesis of this compound, (R)-aspartic acid is an excellent starting material from the chiral pool. nih.gov The two carboxylic acid groups of aspartic acid can be selectively reduced to alcohols and then converted to other functional groups. A typical sequence might involve:

Protection of the amine and one of the carboxylic acids.

Reduction of the unprotected carboxylic acid to an alcohol.

Cyclization to form a lactam.

Reduction of the lactam and the remaining protected carboxyl group to form the pyrrolidine ring.

Functional group manipulation at C3 to install the amine, followed by N-isopropylation.

Similarly, other amino acids like L-serine can be used. For example, a synthesis of (R)-lacosamide, another chiral molecule, started from L-serine, demonstrating the versatility of this chiral pool strategy. researchgate.net

Asymmetric Catalysis in Pyrrolidine Ring Construction

Diastereoselective Synthesis Routes to Access this compound

Diastereoselective synthesis is a powerful strategy to establish the desired stereochemistry in a target molecule by using a chiral auxiliary or reagent to influence the formation of one diastereomer over others. A common pathway to this compound involves the use of a chiral precursor, such as (R)-3-aminopyrrolidine, which is often protected before further modification.

A prevalent method starts with the protection of the pyrrolidine nitrogen of a chiral 3-aminopyrrolidine (B1265635) derivative. The tert-butoxycarbonyl (Boc) group is frequently used for this purpose. For instance, the synthesis can begin with a commercially available chiral starting material like (R)-3-(Boc-amino)pyrrolidine. guidechem.com The final step to introduce the isopropyl group is typically achieved through reductive amination. This reaction involves the condensation of the primary amine on the pyrrolidine ring with acetone, forming an imine intermediate, which is then reduced in situ to the desired secondary amine. syr.edumasterorganicchemistry.com Reagents like sodium triacetoxyborohydride (B8407120) are effective for this reduction, offering high yields and compatibility with various functional groups. syr.eduresearchgate.net

Alternatively, diastereoselective approaches can build the pyrrolidine ring itself. For example, tandem annulation reactions of amino alkynes with diazo compounds have been developed to create substituted dihydropyrroles with controlled stereochemistry. researchgate.net While not a direct synthesis of the target compound, these methods illustrate the principles of using catalytic systems (e.g., rhodium or copper-based) to guide the stereochemical outcome of cyclization reactions. researchgate.net

Chemoenzymatic Synthesis of Chiral Pyrrolidine Amines

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce chiral compounds. Enzymes, particularly transaminases, are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. beilstein-journals.org

In a typical chemoenzymatic route applicable to pyrrolidine derivatives, a prochiral ketone, such as 1-Boc-3-pyrrolidinone, can be aminated using an ω-transaminase. beilstein-journals.org These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine) to the ketone substrate, creating a new stereocenter with high enantioselectivity. The reaction requires a cofactor, pyridoxal-5'-phosphate (PLP). beilstein-journals.org This biocatalytic approach can yield the desired (R)-3-amino-1-Boc-pyrrolidine, which can then be chemically converted to this compound via deprotection and subsequent reductive amination. The use of immobilized enzymes is particularly advantageous for industrial applications, as it allows for easier separation and reuse of the biocatalyst. beilstein-journals.org

Resolution Techniques for Racemic Precursors

Resolution is a classical yet widely practiced method for separating a racemic mixture into its constituent enantiomers. This is often applied when a direct asymmetric synthesis is not feasible or economical. The process typically involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties. libretexts.org

This technique remains a cornerstone of industrial-scale chiral separations. rsc.org It involves reacting a racemic amine precursor, such as 1-isopropylpyrrolidin-3-amine, with an enantiomerically pure chiral acid. libretexts.orglibretexts.org Commonly used resolving agents include tartaric acid, mandelic acid, or camphorsulfonic acid. libretexts.orglibretexts.org

The reaction produces a mixture of two diastereomeric salts (e.g., (R)-amine·(R)-acid and (S)-amine·(R)-acid). These salts are not mirror images and thus have different solubilities in a given solvent. rsc.orglibretexts.org Through a process of fractional crystallization, the less soluble diastereomeric salt precipitates from the solution and can be isolated by filtration. rsc.org The desired enantiomer is then liberated from the purified salt by treatment with a base. pbworks.com The resolving agent can often be recovered and reused, adding to the method's cost-effectiveness. google.com The efficiency of this process depends heavily on the choice of solvent and the crystallization conditions. rsc.org

Kinetic resolution is based on the differential reaction rates of two enantiomers in a racemic mixture with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. The maximum theoretical yield for the recovered, unreacted enantiomer is 50%.

Enzymatic kinetic resolution is a common application of this principle. Lipases are frequently used to catalyze the acylation of racemic amines, where one enantiomer is acylated much faster than the other. mdpi.com For example, a racemic precursor amine can be reacted with an acyl donor in the presence of a lipase (B570770) like Candida antarctica lipase B (CALB). wikipedia.org This results in an acylated amine and the unreacted, enantioenriched amine, which can then be separated.

Non-enzymatic methods have also been developed, often using chiral acylating agents or catalysts. ethz.ch For instance, chiral N-heterocyclic carbene (NHC) or hydroxamic acid catalysts can be used for the enantioselective acylation of cyclic amines. ethz.ch Furthermore, dynamic kinetic resolution (DKR) combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. wikipedia.orgnih.govresearchgate.net This allows for a theoretical yield of up to 100% of a single enantiomeric product. This can be achieved using chemical catalysts, such as iridium complexes, to racemize the unreacted amine while an enzyme selectively acylates the desired enantiomer. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. youtube.com In the synthesis of this compound, these principles can be applied in several ways.

Catalysis: The use of catalytic methods, both chemical and enzymatic, is a core green chemistry principle. Catalytic reductive amination, for example, uses small amounts of a catalyst to achieve high yields, reducing waste compared to stoichiometric reagents. rsc.orgrsc.org Similarly, chemoenzymatic routes and kinetic resolutions using enzymes operate under mild conditions (temperature and pH) and often in aqueous media, reducing energy consumption and the use of hazardous organic solvents. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, improve atom and step economy. nih.govrsc.orgorganic-chemistry.org For example, a one-pot deprotection and reductive amination sequence can streamline the synthesis. syr.edunih.gov

Use of Safer Solvents and Reagents: Green chemistry encourages the replacement of hazardous solvents and reagents with safer alternatives. For instance, using water or recoverable solvents like 2,2,2-trifluoroethanol (B45653) can be a greener choice. organic-chemistry.org The use of polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent in combination with a catalyst like AlCl₃ represents a cheaper and safer alternative to other hydrides. rsc.org

Scalability Considerations for Synthetic Protocols

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of several factors. For this compound, the choice between asymmetric synthesis and resolution is often dictated by scalability and cost.

Asymmetric and Chemoenzymatic Synthesis: Direct asymmetric synthesis or chemoenzymatic routes can be highly efficient in terms of yield and enantioselectivity. However, the cost and stability of the catalysts (e.g., transition metal complexes or enzymes) can be a limiting factor for large-scale applications. beilstein-journals.org The use of immobilized enzymes that can be easily recovered and reused is a key strategy to improve the economic viability of biocatalytic processes on a large scale. beilstein-journals.org

Process Conditions: Scalable syntheses should avoid extreme temperatures or pressures, cryogenic conditions, and hazardous reagents that require specialized equipment and handling protocols. nih.gov Robust reactions with high yields and straightforward purification procedures, such as crystallization, are preferred over chromatographic separations, which are often impractical and costly at an industrial scale. researchgate.netnih.gov

Advanced Stereochemical Characterization and Conformational Analysis

Absolute Configuration Determination Techniques

Establishing the absolute configuration of a chiral molecule is a fundamental requirement for understanding its stereospecific interactions. For (3R)-1-Isopropylpyrrolidin-3-amine, a combination of techniques provides definitive proof of its three-dimensional structure.

X-ray crystallography stands as an unambiguous method for determining the absolute configuration of chiral molecules. The process typically involves the formation of a crystalline derivative of the molecule of interest with a known chiral auxiliary. This allows for the determination of the relative stereochemistry of the entire crystal structure. By knowing the absolute stereochemistry of the auxiliary, the absolute stereochemistry of the target molecule can be definitively assigned. For this compound, suitable chiral acids can be used to form diastereomeric salts, which upon crystallization can be subjected to X-ray diffraction analysis to confirm the (R) configuration at the C3 position.

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of molecules in solution. The experimental VCD spectrum is compared with a theoretically predicted spectrum generated through quantum chemical calculations. A good match between the experimental and calculated spectra for a specific enantiomer provides strong evidence for its absolute configuration.

Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique that probes the stereochemistry of a molecule by measuring the differential absorption of circularly polarized ultraviolet and visible light. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations. The distinct Cotton effects observed in the ECD spectrum are characteristic of the electronic transitions within the chiral molecule and serve as a fingerprint of its absolute configuration.

Conformational Dynamics and Preferred Conformations in Solution and Solid State

The pyrrolidine (B122466) ring of this compound is not planar and can adopt various puckered conformations. The orientation of the isopropyl and amine substituents is also subject to conformational flexibility. Understanding these dynamics is crucial for predicting the molecule's behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational landscape of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide information about the time-averaged conformation. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can reveal through-space proximities between protons, offering insights into the preferred conformations of the pyrrolidine ring and the relative orientations of the substituents. Coupling constants (J-values) can also be used to deduce dihedral angles and further refine the conformational model.

Computational modeling, particularly using methods like density functional theory (DFT), is employed to explore the potential energy surface of this compound. These calculations can identify and rank the energies of different stable conformers in both the gas phase and in solution (using solvent models). The results of these computational studies can predict the most likely conformations, which can then be correlated with experimental data from NMR or chiroptical spectroscopy.

Stereochemical Stability and Racemization Pathways of the Pyrrolidine Moiety

Conformational Dynamics of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most commonly described as "envelope" (E) and "twist" (T) forms. In substituted pyrrolidines, the substituents energetically favor certain puckered conformations over others. For a 1,3-disubstituted pyrrolidine like this compound, the relative orientation of the isopropyl group at N1 and the amino group at C3 dictates the preferred conformation.

The two primary puckered conformations of the pyrrolidine ring are often referred to as "UP" and "DOWN", depending on the displacement of the atoms relative to a reference plane. The energy difference between these conformers is typically small, allowing for rapid interconversion at room temperature. The presence of substituents, however, can create a significant energy bias for one conformation. For instance, in substituted prolines, which share the pyrrolidine core, the puckering preference is influenced by the substituents and their interactions.

Racemization at the C3 Stereocenter

Racemization at the C3 position would require the breaking and reforming of a bond to this chiral center, or a process that temporarily removes its chirality. One potential, though generally high-energy, pathway could involve the deprotonation of the C-H bond at the C3 position to form a planar carbanion, followed by reprotonation from either face. However, the C-H bond at a saturated carbon is typically not acidic enough for this to occur under normal conditions.

A more plausible, albeit still challenging, route for epimerization at C3 could occur under specific chemical conditions, for example, through an oxidation-reduction sequence. It has been noted in the synthesis of other chiral pyrrolidines that the stereogenic center can be susceptible to epimerization under basic conditions, although specific conditions can be chosen to mitigate this. nih.gov

Nitrogen Inversion

The nitrogen atom in the pyrrolidine ring is a tertiary amine and is, in principle, a chiral center if one considers the lone pair of electrons as a fourth substituent. However, tertiary amines typically undergo rapid pyramidal inversion (or nitrogen inversion) at room temperature. This process involves the nitrogen atom and its substituents moving through a planar transition state. The energy barrier for this inversion is generally low for simple amines.

The stereochemical stability of this compound is therefore a result of the interplay between the ring puckering of the pyrrolidine core and the dynamics of the N-isopropyl group. While the C3 stereocenter is generally stable under standard conditions, the potential for epimerization exists under specific chemical environments. The rapid nitrogen inversion influences the conformational equilibrium but does not, by itself, lead to racemization of the C3 stereocenter. The synthesis of related chiral pyrrolidines has demonstrated that maintaining stereochemical integrity is achievable with careful control of reaction conditions. nih.gov

Theoretical and Computational Investigations of 3r 1 Isopropylpyrrolidin 3 Amine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and reactive sites.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (3R)-1-Isopropylpyrrolidin-3-amine, DFT calculations would be employed to determine its most stable three-dimensional conformation (geometry optimization) and to calculate its total energy.

Geometry Optimization: The pyrrolidine (B122466) ring is known to adopt non-planar conformations, typically an "envelope" or "twist" form. nih.gov DFT calculations, for instance using the B3LYP functional with a 6-31++G** basis set, can predict the precise puckering of the ring and the orientation of the isopropyl and amine substituents. researchgate.net These calculations would identify the global minimum energy structure, providing key information on bond lengths, bond angles, and dihedral angles. For the parent pyrrolidine molecule, ab-initio calculations have shown an envelope form to be the most stable structure. nih.gov

Energetics: The total energy calculated by DFT provides a measure of the molecule's stability. nih.gov Furthermore, by calculating the energies of different conformers, the relative stability and the energy barriers between them can be determined. This is crucial for understanding the molecule's conformational dynamics. For instance, studies on pyrrolidine-derived iminium ions have utilized DFT (M06-2X/6-311+G(d,p) method) to examine their relative stability and hydrolysis. acs.org

A hypothetical data table for the optimized geometry of this compound, as would be generated by DFT, is presented below.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C-N (ring) Bond Length | ~1.47 Å |

| C-C (ring) Bond Length | ~1.54 Å |

| C-N (exocyclic) Bond Length | ~1.46 Å |

| C-N-C (isopropyl) Bond Angle | ~115° |

Note: These values are illustrative and based on typical parameters for similar structures.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the more sterically accessible and electron-rich amine nitrogen, making it the primary site for electrophilic attack or protonation. researchgate.net

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com The LUMO of this compound would likely be distributed across the C-H and C-N antibonding orbitals.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. In a QSAR study on pyridothienopyrimidine derivatives, a decrease in the LUMO energy was found to correlate with increased antimicrobial activity. fip.org

Table 2: Hypothetical FMO Energy Values for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | 1.5 |

Note: These values are hypothetical and serve as an example of data obtained from FMO analysis.

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For this compound, the ESP map would show regions of negative potential (electron-rich) localized around the two nitrogen atoms due to their lone pairs of electrons. These areas would be the most likely sites for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, positive potential (electron-poor) regions would be found around the hydrogen atoms, particularly those attached to the nitrogen atoms.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical studies often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into their behavior over time in a more realistic, solvated environment. nih.govmdpi.com

For this compound, an MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water) and calculating the forces between all atoms over a series of time steps. This would allow for the observation of:

Conformational Changes: The flexibility of the pyrrolidine ring and the rotation of the isopropyl group can be monitored over time. nih.gov

Solvent Interactions: The simulation would reveal how water molecules arrange themselves around the amine and isopropyl groups, forming hydrogen bonds with the nitrogen atoms and interacting with the hydrophobic regions of the molecule. researchgate.net This is crucial for understanding its solubility and how the solvent might influence its reactivity.

Stability: The stability of the molecule's conformation in a solvent can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) over the simulation time. mdpi.com

Molecular Docking and Binding Affinity Predictions with Model Receptors or Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comresearchgate.net This is particularly relevant in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target like an enzyme or receptor. nih.gov

In a hypothetical docking study, this compound could be docked into the active site of a model enzyme. The results would predict:

Binding Pose: The most likely orientation of the molecule within the binding pocket.

Binding Affinity: A score that estimates the strength of the interaction. For example, docking studies on pyrrolidin-2-one derivatives against acetylcholinesterase have shown docking scores ranging from >-10.0 to -18.59. researchgate.net

Key Interactions: The specific amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. nih.govnih.gov For instance, studies on other pyrrolidine derivatives have highlighted the importance of hydrogen bonds with residues like aspartic acid and serine, and hydrophobic interactions with residues like phenylalanine. nih.govnih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Model Kinase

| Parameter | Result |

|---|---|

| Binding Affinity (Docking Score) | -7.5 kcal/mol |

| Key Interacting Residues | ASP145 (Hydrogen Bond), PHE80 (Hydrophobic), LEU132 (Hydrophobic) |

Note: This data is purely illustrative.

QSAR and QSPR Modeling Approaches for Structure-Function Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. scilit.com

To build a QSAR model for a series of compounds related to this compound, one would need a dataset of these compounds along with their measured biological activity (e.g., IC50 values for enzyme inhibition). tandfonline.com Various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each compound. Statistical methods, such as multiple linear regression, would then be used to derive an equation that relates these descriptors to the activity. scilit.com

For example, a QSAR study on pyridothienopyrimidine derivatives found a correlation between antimicrobial activity and descriptors like the logarithm of solubility (Log S), LUMO energy (ELUMO), and molar refractivity (MR). fip.org Similarly, 3D-QSAR models for pyrrolidine derivatives as neuraminidase inhibitors have shown that electrostatic and hydrogen bond factors are highly correlated with inhibitory activity. nih.gov Such models, once validated, can be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. tandfonline.com

Applications in Organic Synthesis and Catalysis

(3R)-1-Isopropylpyrrolidin-3-amine as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential starting materials for the synthesis of enantiomerically pure molecules, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereoisomer. nih.govnih.gov The non-planar, sp³-rich structure of the pyrrolidine (B122466) ring is highly advantageous for creating compounds that can effectively explore three-dimensional pharmacophore space. nih.gov

This compound serves as an excellent chiral building block due to its inherent chirality and the presence of two distinct amine functionalities. These amines provide reactive handles for sequential and selective chemical modifications, allowing for the construction of more complex molecular architectures. The synthesis of novel drugs and biologically active compounds often relies on such versatile scaffolds. researchgate.netsciencedaily.com For instance, the general class of substituted chiral pyrrolidines is crucial for developing ligands and compounds targeting various biological systems. nih.govmdpi.com While specific industrial syntheses starting directly from this compound are not widely published, its structure is analogous to other aminopyrrolidines like (3R)-(-)-1-Benzyl-3-aminopyrrolidine, which are used as intermediates in the preparation of more complex molecules. tcichemicals.com The synthetic utility lies in its ability to introduce a defined stereocenter and a nitrogen-containing five-membered ring, a common feature in many bioactive compounds. nih.gov

Ligand Design and Chiral Catalyst Development

The development of catalysts that can control the stereochemical outcome of a reaction is a cornerstone of modern chemistry. The pyrrolidine framework, famously exemplified by the amino acid proline, is a foundational element in the design of both organocatalysts and chiral ligands for metal-catalyzed transformations. mdpi.comrsc.org

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions, offering an alternative to metal-based catalysts. nih.gov Pyrrolidine derivatives are among the most successful classes of organocatalysts. mdpi.com The catalytic cycle often involves the formation of a transient iminium or enamine intermediate between the catalyst's secondary amine and a carbonyl substrate (an aldehyde or ketone). nih.gov

This compound, possessing a tertiary amine, cannot form an enamine in the traditional sense. However, its primary amine group can be readily modified to generate a secondary amine, making it a precursor for highly effective organocatalysts. For example, derivatization of the primary amine could yield a prolinamide-type structure, which is known to be effective in promoting reactions like asymmetric aldol (B89426) and Michael additions. mdpi.com The core principle relies on the chiral pyrrolidine ring to create a sterically defined environment that directs the approach of the reacting partner to one face of the transient enamine or iminium ion, thereby inducing high enantioselectivity. mdpi.comnih.gov

Table 1: Examples of Pyrrolidine-Based Organocatalytic Reactions

| Reaction Type | Catalyst Type | Key Intermediate | Typical Products | Reference |

|---|---|---|---|---|

| Aldol Reaction | Prolinamide / Prolinol derivatives | Enamine | Chiral β-hydroxy ketones | mdpi.com |

| Michael Addition | Diarylprolinol ethers | Iminium ion | Chiral 1,5-dicarbonyls | mdpi.com |

| Aza-Michael/Aldol Domino | Secondary amines | Iminium and Enamine | Functionalized Pyrrolidin-2-ones | nih.gov |

In metal-catalyzed reactions, chiral ligands bind to a metal center (e.g., palladium, rhodium, copper) to create a chiral coordination sphere. nih.gov This chiral environment influences the binding of substrates and the subsequent bond-forming steps, leading to an enantiomerically enriched product. The diamine structure of this compound makes it an excellent candidate for a bidentate ligand. The two nitrogen atoms can coordinate to a metal center, forming a stable five-membered chelate ring.

The stereocenter on the pyrrolidine backbone projects the ring's substituents (the isopropyl group and the rest of the ring) into specific spatial orientations, effectively controlling the asymmetry around the metal. Ligands derived from chiral diamines are widely used in reactions such as asymmetric hydrogenation and allylic alkylation. While specific research on ligands derived from this compound is limited, the design principles are well-established. For example, ferrocenyl-substituted triazolylidene ligands have been used for rhodium-catalyzed hydroformylation, demonstrating the utility of N-heterocyclic scaffolds in ligand design. researchgate.net

Role as a Precursor for Advanced Functional Materials

The properties of this compound also make it a potential monomer or functionalizing agent for the creation of advanced materials. The incorporation of chiral pyrrolidine units into polymers or frameworks can impart chirality and specific catalytic or recognition properties to the bulk material. rsc.org

For example, pyrrolidine groups have been covalently attached to polymer resins, such as poly[(ethylene glycol) methacrylate] (PEGMA), to create heterogeneous catalysts for aqueous aldol reactions. mdpi.com The diamine nature of this compound would allow it to be incorporated into polymer chains, potentially through polyamide or polyurea formation, creating a chiral, functionalized polymer.

Furthermore, the pyrrolidine scaffold is used to create ionic liquids (salts that are liquid at low temperatures). Pyrrolidinium-based ionic liquids are noted for their electrochemical stability. researchgate.net Functionalization of the pyrrolidine ring can create ionic liquid crystals, materials that combine the properties of liquid crystals and ionic liquids. researchgate.net The dual amine functionality of this compound provides a route to synthesize highly functionalized pyrrolinium cations, which could serve as the polar head of novel ionic mesogens. Finally, chiral pyrrolidines are used to construct metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), creating porous, crystalline materials with built-in catalytic sites for asymmetric reactions. rsc.org

Auxiliary in Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a powerful method for asymmetric synthesis.

Chiral amines are frequently used as auxiliaries, often by forming an amide with a carboxylic acid substrate. Well-known examples include pseudoephedrine and camphorsultam. wikipedia.orgnih.gov this compound is well-suited for this role. The primary amine can be acylated by a prochiral carboxylic acid derivative. The resulting amide can then undergo reactions, such as enolate alkylation, where the chiral auxiliary directs the approach of the electrophile from a specific face. The bulky isopropyl group on the ring nitrogen and the rigid five-membered ring structure would create a highly ordered and sterically hindered environment, leading to high diastereoselectivity in the bond-forming step. Following the reaction, the auxiliary can be removed by hydrolysis to reveal the enantiomerically enriched product. nih.gov

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

|---|---|---|---|

| Oxazolidinones (Evans Auxiliaries) | Aldol reactions, Alkylations | Forms chiral imide, directing group | wikipedia.org |

| Camphorsultam (Oppolzer's Sultam) | Michael additions, Cycloadditions | Forms chiral N-acylsultam, highly crystalline | wikipedia.org |

| Pseudoephedrine / Pseudoephenamine | Alkylation of amides | Forms chiral amide, removable by hydrolysis | wikipedia.orgnih.gov |

| This compound (Potential) | Alkylation, Aldol reactions | Forms chiral amide via primary amine | Inferred |

Mechanistic Molecular Interaction Studies and Biological Target Identification in Vitro Focus

Ligand Binding Studies with Model Biological Macromolecules (in vitro)

The 3-aminopyrrolidine (B1265635) core is a versatile scaffold used to develop ligands for a range of biological targets. In vitro binding studies are fundamental to identifying and characterizing these interactions. Such studies typically involve incubating the compound with a specific protein, like a receptor or enzyme, and measuring the extent of binding.

For instance, novel derivatives of 3-aminopyrrolidine have been synthesized and evaluated for their antagonist activity against human CC chemokine receptor 2 (CCR2), a key receptor in inflammatory processes. nih.gov Similarly, compounds incorporating the (S)-3-aminopyrrolidine scaffold have been identified as dual inhibitors of Abl and PI3K kinases, which are implicated in cancer. nih.gov These studies underscore the adaptability of the 3-aminopyrrolidine framework in generating ligands that can bind effectively to diverse protein targets.

Receptor Binding Affinity and Selectivity Profiling (in vitro systems)

The binding affinity and selectivity of a ligand are critical determinants of its potential therapeutic utility. These parameters are quantified in vitro using assays that measure the concentration of the compound required to inhibit the binding of a known radiolabeled ligand to its receptor by 50% (IC₅₀).

A study focused on developing CCR2 antagonists synthesized a series of 3-aminopyrrolidine derivatives and tested their ability to inhibit the binding of the natural chemokine ligand (MCP-1) to the receptor. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to the 3-aminopyrrolidine core significantly impacted binding affinity. For example, incorporating specific heteroatomic carbocycle moieties led to the discovery of highly potent human CCR2 antagonists. nih.gov The table below shows the in vitro CCR2 binding affinities for selected 3-aminopyrrolidine derivatives from the study.

Table 1: In Vitro CCR2 Binding Affinity of Selected 3-Aminopyrrolidine Derivatives

| Compound | Modifications | hCCR2 Binding IC₅₀ (nM) |

|---|---|---|

| Compound 19 (piperidine) | Incorporation of a piperidine (B6355638) moiety | 2.9 |

| Compound 42 (piperazine) | Incorporation of a piperazine (B1678402) moiety | 1.5 |

| Compound 47 (piperazine) | Further modification of the piperazine ring | 1.3 |

| Compound 49 (piperazine) | Alternative modification of the piperazine ring | 1.3 |

These results demonstrate that the 3-aminopyrrolidine scaffold can be systematically modified to achieve high-affinity binding to specific G-protein coupled receptors like CCR2.

Enzyme Kinetics and Inhibition/Activation Mechanisms (in vitro)

The 3-aminopyrrolidine scaffold is also prevalent in the design of enzyme inhibitors. In vitro enzyme assays are used to determine the potency of inhibition (typically as an IC₅₀ value) and to elucidate the mechanism of action (e.g., competitive, non-competitive, or reversible inhibition).

Derivatives of (3S,4S)-4-aminopyrrolidine-3-ol have been synthesized and evaluated as inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. nih.gov These compounds were tested for their ability to inhibit the enzymatic activity of BACE1 in vitro. The study highlighted that while some compounds were potent enzyme inhibitors, their effectiveness in cell-based assays varied, pointing to factors like cell permeability. nih.gov

Table 2: In Vitro BACE1 Inhibition by (3S,4S)-4-aminopyrrolidine-3-ol Derivatives

| Compound | BACE1 IC₅₀ (µM) | Selectivity over BACE2 | Selectivity over Cathepsin D |

|---|---|---|---|

| Compound 7c | 0.05 | High | High |

| Compound 11a | 0.12 | High | High |

Furthermore, a study on pyrrolidine (B122466) amide derivatives as inhibitors of N-acylethanolamine acid amidase (NAAA) used kinetic analyses to determine the inhibition mechanism. nih.gov Dialysis and rapid dilution experiments with a representative compound (4g) showed that it inhibited NAAA through a reversible and competitive mechanism, indicating that the inhibitor competes with the substrate for the enzyme's active site and that its binding is not permanent. nih.gov

Biophysical Characterization of Protein-Ligand Interactions

Understanding the physical basis of how a ligand interacts with its target protein requires biophysical techniques. These methods can provide detailed information on the binding thermodynamics, stoichiometry, and structural aspects of the interaction at an atomic level. researchgate.net Common techniques include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

While specific biophysical data for (3R)-1-Isopropylpyrrolidin-3-amine is scarce, studies on related compounds provide valuable models. For example, molecular docking studies on pyrrolidine amide inhibitors of NAAA suggested that the pyrrolidine ring occupies the enzyme's catalytic center, thereby preventing the substrate from binding. nih.gov The model indicated that the biphenyl (B1667301) scaffold of the inhibitor fits into the hydrocarbon tail binding pocket, forming van der Waals interactions with the enzyme. nih.gov

Additionally, analyses of proline residues in protein structures, which share the same pyrrolidine ring, show that the ring can participate in specific, non-conventional interactions like C-H···π and C-H···O hydrogen bonds. researchgate.net These types of interactions could be crucial for the binding of 3-aminopyrrolidine derivatives to their protein targets, contributing to affinity and specificity.

Elucidation of Molecular Mechanisms in Cellular Pathways (in vitro models)

To understand the biological effect of a compound, it is essential to study its impact on cellular pathways in vitro. This involves treating cultured cells with the compound and observing changes in signaling cascades, gene expression, or cellular phenotypes like apoptosis or proliferation.

Derivatives of (S)-3-aminopyrrolidine identified as dual Abl/PI3K inhibitors were tested in the K562 chronic myelogenous leukemia cell line. nih.gov While the compounds showed promising cytotoxicity, they did not induce apoptosis, suggesting their mechanism of action might be different from other known anti-CML agents. nih.gov The researchers hypothesized that the cytotoxic effect could be due to the collective inhibition of both the Abl and PI3K pathways. nih.gov The phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR) pathways are key regulators of cellular survival and immune responses. mdpi.com

In another example, (3S,4S)-4-aminopyrrolidine-3-ol derivatives designed as BACE1 inhibitors were tested in cell-based assays to measure the reduction of amyloid-beta (Aβ) production. nih.gov Compound 11a was found to be effective in a cell-based assay, demonstrating an IC₅₀ of 1.7 µM, indicating it could successfully cross the cell membrane and inhibit BACE1 within a cellular context. nih.gov

Stereospecificity of Molecular Recognition Events

The three-dimensional arrangement of atoms (stereochemistry) in a molecule is often critical for its biological activity. The specific (3R) configuration of this compound implies that its stereoisomer, the (3S) form, would likely exhibit different biological properties. Molecular recognition by proteins is highly specific, and even minor changes in a ligand's 3D shape can dramatically alter binding affinity and efficacy.

The importance of stereochemistry is evident in the development of inhibitors based on the 3-aminopyrrolidine scaffold. The synthesis of BACE1 inhibitors, for example, specifically targeted the (3S,4S)-4-aminopyrrolidine-3-ol stereoisomer, implying that this specific arrangement is optimal for fitting into the enzyme's active site. nih.gov

Similarly, the development of a chiral derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, for the separation of chiral carboxylic acids highlights the importance of a single, defined stereocenter for achieving specific molecular recognition. nih.gov The study confirmed that epimerization (loss of stereochemical purity) during the derivatization reaction was negligible, which is crucial for accurate analysis of enantiomers. nih.gov Studies on proline-aromatic interactions also reveal that the specific geometry of the pyrrolidine ring is key to forming stabilizing interactions within protein structures. researchgate.net These examples collectively underscore that the specific stereochemistry of a pyrrolidine derivative is a decisive factor in its molecular interactions and resulting biological function.

Structure Activity Relationship Sar Studies of 3r 1 Isopropylpyrrolidin 3 Amine Derivatives

Rational Design and Synthesis of Analogues for SAR Elucidation

The rational design of analogues of (3R)-1-isopropylpyrrolidin-3-amine is a cornerstone of SAR-driven drug discovery. This process involves the systematic modification of the lead compound to probe the chemical space around it. The synthesis of these analogues often employs versatile synthetic routes that allow for the introduction of a wide range of substituents at key positions. nih.govorganic-chemistry.org

A common strategy involves the modification of the pyrrolidine (B122466) ring, the isopropyl group, and the amine functionality. For instance, the synthesis may involve the use of substituted pyrrolidine precursors or the derivatization of the amine group to introduce amides, sulfonamides, or other functionalities. nih.govnih.gov The goal is to generate a library of compounds with diverse physicochemical properties to systematically evaluate their biological activity.

Key synthetic approaches can include:

N-Alkylation or N-Arylation: Modifying the isopropyl group on the pyrrolidine nitrogen can influence steric bulk and lipophilicity.

Amine Derivatization: Converting the primary amine at the 3-position into various functional groups can explore different hydrogen bonding patterns and electrostatic interactions.

Pyrrolidine Ring Substitution: Introducing substituents on the pyrrolidine ring itself can alter the conformation and steric profile of the molecule. nih.gov

These synthetic efforts are guided by the iterative cycle of design, synthesis, and biological testing, which progressively refines the understanding of the SAR.

| Modification Site | Example of Modification | Potential Impact on Activity |

| N-Isopropyl Group | Replacement with other alkyl or aryl groups | Altered steric hindrance and lipophilicity |

| 3-Amine Group | Acylation, Sulfonylation, Alkylation | Modified hydrogen bonding capacity and polarity |

| Pyrrolidine Ring | Introduction of fluorine or hydroxyl groups | Conformational changes and altered polarity |

Computational SAR and Pharmacophore Modeling

Computational methods are invaluable tools in modern drug design, providing insights that guide the synthesis of new analogues. For derivatives of this compound, techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be employed to build predictive models. nih.govmdpi.com

3D-QSAR studies , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can correlate the 3D properties of the molecules with their biological activity. mdpi.com These models can generate contour maps that highlight regions where steric bulk, electrostatic potential, or hydrophobicity are favorable or unfavorable for activity.

Pharmacophore modeling helps to identify the essential 3D arrangement of chemical features required for biological activity. nih.gov For a series of active this compound derivatives, a pharmacophore model might consist of features such as:

A hydrogen bond donor (the amine group).

A hydrogen bond acceptor (if the amine is derivatized).

A hydrophobic/lipophilic region (the isopropyl group and parts of the pyrrolidine ring).

A positive ionizable feature (the protonated amine).

These computational models not only help in understanding the SAR of existing compounds but also aid in the virtual screening of large chemical databases to identify novel, potentially active scaffolds. mdpi.commdpi.com

Influence of Pyrrolidine Ring Substitutions on Molecular Recognition

Substitutions on the pyrrolidine ring can have a profound impact on the molecular recognition of this compound derivatives. The introduction of even small substituents can alter the ring's pucker, which in turn affects the spatial orientation of the key interacting groups—the N-isopropyl group and the 3-amino group. nih.gov

For example, the introduction of a fluorine atom at the 4-position of the pyrrolidine ring can significantly enhance binding affinity in some systems. nih.gov This enhancement may be due to favorable interactions with the target protein or by influencing the conformation of the ring to better fit the binding site. Conversely, bulky substituents may introduce steric clashes, leading to a decrease in activity.

The following table summarizes the potential effects of different substitutions on the pyrrolidine ring:

| Substitution | Position on Pyrrolidine Ring | Potential Effects |

| Fluorine | 4-position | Can enhance binding affinity through favorable interactions and conformational restriction. nih.gov |

| Hydroxyl | 4-position | May introduce new hydrogen bonding opportunities but could also increase polarity, affecting cell permeability. |

| Methyl | 2- or 5-position | Can introduce steric bulk and influence the orientation of the N-isopropyl group. nih.gov |

Systematic exploration of these substitutions is crucial for fine-tuning the interaction of the molecule with its biological target. mdpi.com

Stereochemical Impact on Interaction Profiles

Stereochemistry is a critical determinant of biological activity, and this is particularly true for derivatives of this compound. nih.govnih.gov The "(3R)" designation indicates a specific three-dimensional arrangement of the atoms at the chiral center at position 3 of the pyrrolidine ring. This specific stereoisomer will have a distinct interaction profile compared to its (3S)-enantiomer.

The precise orientation of the amino group in the (3R) configuration dictates how it can interact with amino acid residues in a protein's binding pocket. A change to the (3S) configuration would place the amino group in a different region of space, potentially leading to a loss of key interactions or the introduction of steric clashes.

Furthermore, if additional chiral centers are introduced, for example, by substitution on the pyrrolidine ring, the resulting diastereomers can also exhibit significantly different biological activities. nih.gov It has been observed in similar pyrrolidine systems that a specific stereochemical configuration is often optimal for potent activity. nih.gov Therefore, the synthesis of enantiomerically pure compounds is essential for elucidating the true SAR and for developing selective therapeutic agents. nih.gov

Analytical Methodologies for Purity and Enantiomeric Excess Determination

Chiral Chromatography Techniques

Chiral chromatography is the cornerstone for separating enantiomers. This is achieved by creating a chiral environment in which the two enantiomers exhibit different affinities, leading to differential retention and separation. This environment is typically established by a chiral stationary phase (CSP), which is a solid support material that has been chemically modified with a chiral selector. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioseparation of pharmaceutical compounds. nih.gov The development of a successful chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve optimal resolution. sigmaaldrich.com For a compound like (3R)-1-Isopropylpyrrolidin-3-amine, which lacks a strong UV-absorbing chromophore, a key challenge is detection. A common strategy to overcome this is pre-column derivatization, which introduces a chromophore into the molecule. nih.gov

A validated chiral HPLC method developed for the structurally similar compound (R)-piperidin-3-amine provides a relevant case study. nih.gov This method involves derivatizing the amine with p-toluenesulfonyl chloride (PTSC) to form a sulfonamide that is readily detectable by UV. The separation of the resulting diastereomeric derivatives is then achieved on a polysaccharide-based CSP. nih.gov

Key HPLC Parameters for Chiral Amine Separation:

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD), are highly effective for a broad range of chiral compounds, including amines. researchgate.netderpharmachemica.com Other successful CSPs include macrocyclic glycopeptides (e.g., CHIROBIOTIC™) and cyclodextrins (e.g., CYCLOBOND™). sigmaaldrich.com

Mobile Phase: The choice of mobile phase depends on the separation mode. In polar organic mode, mixtures of an alcohol (like ethanol (B145695) or isopropanol) and an alkane (like hexane) are common. Small amounts of an amine additive (e.g., diethylamine) are often used to improve peak shape and reduce tailing by masking residual silanol (B1196071) groups on the silica (B1680970) support. nih.gov

Detection: A UV detector is commonly used, typically set to a wavelength where the derivatized analyte shows maximum absorbance (e.g., 228 nm for the PTSC derivative). nih.gov

Table 1: Example HPLC Conditions for Chiral Amine Analysis (based on an analogous compound)

| Parameter | Condition |

|---|---|

| Analyte | (R)-piperidin-3-amine (as PTSC derivative) |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detector | UV at 228 nm |

| Resolution (Rs) | > 4.0 |

Data sourced from a study on piperidin-3-amine, a structurally related compound. nih.gov

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.cz For non-volatile or highly polar amines like this compound, derivatization is essential to increase volatility and improve chromatographic performance. nih.gov

The derivatization step typically involves reacting the amine group with an acylating agent. This reaction should not affect the chiral center of the molecule. sigmaaldrich.com The resulting derivatives can then be separated on a GC column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. wiley.com

Common Derivatization and GC Parameters:

Derivatizing Agents: Trifluoroacetic anhydride (B1165640) (TFAA) and reagents based on isopropyl isocyanate are frequently used to derivatize amines for GC analysis. nih.gov

Chiral Stationary Phases: Cyclodextrin-based CSPs, such as those containing heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, are widely employed for the GC separation of chiral amines. wiley.com Proline-based CSPs have also been developed for this purpose. nih.gov

Detector: A Flame Ionization Detector (FID) is typically used for detection. wiley.com

Table 2: Common Derivatization Reagents for Chiral GC of Amines

| Derivatizing Agent | Analyte Type | Reference |

|---|---|---|

| Trifluoroacetic anhydride (TFAA) | Aliphatic & Aromatic Amines | nih.gov |

| Isopropyl isocyanate | Aliphatic & Aromatic Amines | nih.gov |

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for preparative chiral separations and is increasingly used for analytical purposes. It offers significant advantages over HPLC, including faster separations, reduced organic solvent consumption (making it a "greener" technology), and higher throughput. nih.gov

SFC typically uses supercritical carbon dioxide as the main mobile phase, often mixed with a small amount of an organic modifier, such as an alcohol (e.g., methanol, ethanol). nih.gov The same types of polysaccharide-based CSPs that are successful in HPLC are generally effective in SFC. nih.gov

Key SFC Parameters:

Modifiers: Alcohols are the most common modifiers. The type and concentration of the modifier can significantly impact retention and resolution. nih.gov

Additives: Basic additives (e.g., amine derivatives) can be used to block non-specific binding sites on the stationary phase, while acidic additives (e.g., trifluoroacetic acid) can enhance interactions with the chiral selector for certain basic analytes. fagg.be

Back Pressure and Temperature: These parameters are optimized to maintain the mobile phase in its supercritical state and can have minor influences on resolution. nih.gov

Capillary Electrophoresis (CE) for Chiral Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. jiangnan.edu.cn For chiral separations, a chiral selector is added to the background electrolyte.

Like HPLC, direct detection of this compound by CE is challenging due to its lack of a chromophore. Therefore, derivatization with a charged, UV-absorbing or fluorescent tag is a common approach. nih.gov The high efficiency of CE allows for rapid method development and low consumption of samples and reagents. jiangnan.edu.cn The technique can be readily coupled with mass spectrometry (CE-MS) for definitive peak identification and structural characterization. nih.gov

Derivatization Strategies for Chiral Analysis

Derivatization plays a dual role in the analysis of chiral amines like this compound. It can be used either to enable detection and improve chromatographic properties (achiral derivatization) or to create diastereomers that can be separated on a non-chiral column (chiral derivatization). wikipedia.org

Achiral Derivatization: This is the most common strategy when using a chiral stationary phase. The goal is to attach a moiety to the analyte that makes it detectable (e.g., a UV-absorbing group) or more suitable for a given technique (e.g., increasing volatility for GC). The reaction must not alter the stereocenter.

Example: Reacting the amine with p-toluenesulfonyl chloride (PTSC) to add a UV-active tosyl group for HPLC-UV analysis. nih.gov

Example: Reacting the amine with trifluoroacetic anhydride (TFAA) to create a more volatile derivative for GC analysis. nih.govsigmaaldrich.com

Chiral Derivatization: This approach involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using conventional, non-chiral chromatography (HPLC or GC).

Example: Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride can react with amines to form diastereomeric amides, which can often be distinguished by NMR spectroscopy or separated by chromatography. wikipedia.org

Example: (S)-α-methoxybenzyl isocyanate has been used as a CDA for the HPLC resolution of amine enantiomers. nih.gov

Table 3: Selected Derivatization Agents for Chiral Amine Analysis

| Agent | Type | Purpose | Technique |

|---|---|---|---|

| p-Toluenesulfonyl chloride (PTSC) | Achiral | Adds UV chromophore | HPLC |

| Trifluoroacetic anhydride (TFAA) | Achiral | Increases volatility | GC |

| Mosher's acid | Chiral | Forms diastereomers | HPLC, NMR |

Quantitative Analysis of Enantiomeric Purity

The ultimate goal of a chiral separation method is often to determine the enantiomeric purity or enantiomeric excess (e.e.) of a sample. This requires a fully validated analytical method capable of accurately quantifying the minor enantiomer in the presence of a large excess of the major one. nih.gov

Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) and includes evaluation of specificity, linearity, accuracy, precision, and robustness. nih.gov Key parameters for quantifying impurities are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOQ represents the lowest concentration of the undesired enantiomer that can be reliably quantified.

For the analogous (R)-piperidin-3-amine, a validated HPLC method demonstrated the ability to quantify the (S)-isomer at very low levels, proving its suitability for quality control of the bulk drug. nih.gov More advanced, high-throughput methods may also be employed, such as assays combining fluorescence and circular dichroism to rapidly determine both the concentration and the enantiomeric excess of chiral amines in numerous samples simultaneously. nih.gov Furthermore, quantitative determination is achievable with high sensitivity and specificity using techniques like LC-MS/MS, especially after derivatization with a suitable reagent. tcichemicals.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-1-Isopropylpyrrolidin-3-amine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step routes, such as palladium-catalyzed coupling reactions or modifications of pyrrolidine precursors. For example, chiral resolution or asymmetric synthesis is critical to retain the (R)-configuration. Key steps include:

- Step 1 : Formation of the pyrrolidine ring via cyclization of amino alcohols or reductive amination.

- Step 2 : Introduction of the isopropyl group via alkylation or nucleophilic substitution.

- Optimization : Temperature control (e.g., 0–25°C for sensitive steps), pH adjustments, and catalysts like palladium or chiral auxiliaries improve yields and stereoselectivity .

Q. How can the stereochemical purity of this compound be validated?

- Methodology : Use chiral chromatography (e.g., Chiralpak® columns) or nuclear magnetic resonance (NMR) with chiral shift reagents. X-ray crystallography is definitive for absolute configuration determination. Polarimetry can also confirm optical activity, with comparisons to literature-specific rotation values .

Q. What safety precautions are necessary when handling this compound dihydrochloride?

- Methodology : Despite its "not classified" GHS status, handle in a fume hood, use PPE (gloves, goggles), and avoid inhalation/ingestion. Store at room temperature as a light yellow oil (hygroscopic; keep desiccated). Emergency protocols: rinse exposed skin/eyes with water for 15 minutes .

Advanced Research Questions

Q. How does the (R)-configuration influence the compound’s interactions with biological targets?

- Methodology : Conduct molecular docking studies or comparative assays with (S)-isomers. For example, test binding affinity to receptors like GPCRs or enzymes (e.g., monoamine oxidases) using surface plasmon resonance (SPR) or radioligand binding. Stereochemistry may alter hydrogen bonding or steric hindrance, affecting efficacy .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine derivatives?

- Methodology :

- Step 1 : Replicate experiments under standardized conditions (e.g., cell lines, assay buffers).

- Step 2 : Validate purity (>95% via HPLC) and stereochemistry to rule out enantiomeric interference.

- Step 3 : Use orthogonal assays (e.g., functional vs. binding assays) to confirm mechanisms. Discrepancies may arise from impurity profiles or off-target effects .

Q. How can this compound be functionalized for structure-activity relationship (SAR) studies?

- Methodology :

- Acylation : React with acyl chlorides to modify the amine group.

- Alkylation : Introduce substituents (e.g., benzyl, fluorinated groups) via SN2 reactions.

- Metal-catalyzed cross-coupling : Attach aromatic/heterocyclic moieties to explore electronic effects.

- Analysis : Monitor reaction progress via TLC/LC-MS and characterize products using NMR and HRMS .

Q. What are the challenges in assessing the environmental impact of this compound?

- Methodology :

- Persistence : Conduct OECD 301 biodegradation tests.

- Ecotoxicity : Use Daphnia magna or algae growth inhibition assays (ISO 6341). Current data gaps (e.g., bioaccumulation potential) require predictive modeling (EPI Suite) or in silico tools like ECOSAR .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.